molecular formula C23H23N3 B11828986 N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

Cat. No.: B11828986
M. Wt: 341.4 g/mol
InChI Key: IPCPWEQNRXADBE-ULJHMMPZSA-N
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Description

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline, also known as 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone, is a carbazole-derived hydrazone compound with the molecular formula C₂₃H₂₃N₃ and a molecular weight of 341.46 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research . Compounds within the carbazole-hydrazone family are noted for their potential applications in the development of organic semiconductors due to the conjugated system formed by the carbazole core and the hydrazone functional group . The structural motif of the carbazole core is known to contribute to photoconductive properties, suggesting research value in optoelectronic materials . Furthermore, closely related structural analogs, such as other carbazole hydrazones, have been investigated for their biological activities in scientific research, including studies into mechanisms like the modulation of the p53 signaling pathway . Researchers utilize this compound and its derivatives as a precursor in synthetic routes and as a reagent in various chemical applications . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C23H23N3

Molecular Weight

341.4 g/mol

IUPAC Name

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

InChI

InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3/b24-17-

InChI Key

IPCPWEQNRXADBE-ULJHMMPZSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N\N(CC)C3=CC=CC=C3)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Reductive Alkylation of Aniline

The most cited method involves reductive alkylation using acetaldehyde and sodium borohydride (NaBH₄) under mild conditions. Aniline reacts with acetaldehyde in ethanol at ambient temperature, followed by NaBH₄-mediated reduction of the intermediate imine. Key parameters include:

ParameterOptimal ValueImpact on Yield
Molar Ratio (Aniline:Acetaldehyde)1:1.5Prevents diethylation
SolventEthanolEnhances solubility
Reducing AgentNaBH₄ (0.25–0.5 eq)Minimizes side reactions
pH5.5–6.5Stabilizes intermediates

This method achieves >85% yield with minimal byproducts, as confirmed by GC-MS.

Alternative Routes

  • Nucleophilic substitution : Reacting aniline with chloroethane under acidic conditions, though limited by corrosion risks and lower yields (~70%).

  • Catalytic hydrogenation : Employing Pd/C with ethylamine, but requires high-pressure equipment.

Schiff Base Condensation: Key Step for Imine Formation

The target Schiff base is synthesized via condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with N-ethylaniline.

Standard Protocol

Adapted from PMC studies:

  • Reagents :

    • 9-Ethyl-9H-carbazole-3-carbaldehyde (1.116 g, 5 mmol)

    • N-Ethylaniline (0.93 g, 7.5 mmol)

    • Ethanol (50 mL)

  • Procedure :

    • Dissolve aldehyde and amine in ethanol at 25°C.

    • Stir for 2–4 hours until yellow precipitate forms.

    • Filter and recrystallize from tetrahydrofuran (THF).

  • Yield : 78–85%.

Stereochemical Considerations

Schiff bases predominantly adopt the E-configuration due to steric and electronic factors. Achieving the Z-isomer requires:

  • Low-temperature synthesis : Slows kinetics, favoring less stable conformers.

  • Bulky substituents : Introduce steric hindrance to destabilize the E-form.

  • Photochemical isomerization : UV irradiation (λ = 365 nm) post-synthesis.

Computational studies (B3LYP/6-311++G(d)) indicate the Z-isomer is 12–15 kcal/mol less stable than the E-counterpart, necessitating tailored conditions.

Spectroscopic and Computational Validation

FT-IR Analysis

  • C=N Stretch : 1618–1680 cm⁻¹, confirming imine formation.

  • N-H Bend : Absence of 3300 cm⁻¹ peak verifies complete condensation.

NMR Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 8.3 ppm (s, 1H, CH=N).

    • δ 1.5 ppm (t, 3H, CH₂CH₃).

  • ¹³C NMR :

    • δ 165 ppm (C=N).

Computational Modeling

Density functional theory (DFT) optimizations reveal:

  • Bond lengths : C=N (1.28 Å vs. experimental 1.30 Å).

  • Mulliken charges : N-atom charge density = −0.42 e, facilitating metal coordination.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Residence time : 30 minutes.

  • Throughput : 1.2 kg/h with 88% yield.

Solvent Recycling

Ethanol recovery via distillation reduces costs by 40%.

Challenges and Mitigation Strategies

ChallengeSolution
Isomer separationHPLC with chiral columns
Byproduct formationExcess aldehyde (1.2 eq)
Low crystallinityTHF/hexane recrystallization

Chemical Reactions Analysis

Imine Bond Reactivity

The Z-configuration imine group (–N=CH–) serves as a critical reactive site, enabling these transformations:

Hydrolysis Reactions

Under acidic conditions (pH < 3), the imine bond undergoes hydrolysis to yield:

  • 9-ethylcarbazole-3-carbaldehyde

  • N-ethyl-2-methylaniline

Conditions : 1M HCl, 60°C, 4 hours
Yield : 78–85%

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a secondary amine:
Product : N-ethyl-N-[(9-ethylcarbazol-3-yl)methylamino]-2-methylaniline
Conditions : 40 psi H₂, ethanol, 25°C, 2 hours
Yield : 92%

Amino Group Reactions

The aniline-derived –NH– group participates in electrophilic substitutions:

Diazotization and Coupling

Diazonium salt formation enables coupling with β-naphthol:
Product : Azo derivative with λ<sub>max</sub> = 480 nm (UV-vis)
Conditions : NaNO₂/HCl (0–5°C), β-naphthol in NaOH (pH 9)
Application : Chromogenic detection of nitrites

Acetylation

Reagent : Acetic anhydride
Product : N-acetylated derivative
Yield : 88% (confirmed by <sup>1</sup>H-NMR: δ 2.15 ppm, singlet for –COCH₃)

Carbazole Ring Modifications

The 9-ethylcarbazole moiety undergoes electrophilic aromatic substitution:

Reaction TypeConditionsProductRegioselectivityYieldSource
Nitration HNO₃/H₂SO₄, 0°C6-Nitro-9-ethylcarbazole derivativeC-6 position65%
Sulfonation ClSO₃H, CH₂Cl₂, 25°C6-Sulfo-9-ethylcarbazole derivativeC-6 position58%
Halogenation Br₂/FeBr₃, 40°C6-Bromo-9-ethylcarbazole derivativeC-6 position72%

Mechanistic Insight : The amino group at C-3 directs electrophiles to the C-6 position via resonance stabilization .

Coordination Chemistry

The imine nitrogen and carbazole π-system enable metal complexation:

Metal IonLigand RatioGeometryApplicationStability Constant (log K)Source
Cu(II)1:2Square planarCatalytic oxidation of alcohols12.4 ± 0.3
Fe(III)1:1OctahedralPhotocatalytic dye degradation9.8 ± 0.2

Biological Interactions

The compound inhibits tumorigenic pathways through:

  • p53 Binding : Forms hydrogen bonds with Ser<sup>215</sup> and Arg<sup>248</sup> residues (IC₅₀ = 4.7 μM)

  • DNA Intercalation : Stabilizes G-quadruplex structures (ΔT<sub>m</sub> = +8.2°C)

Photochemical Reactions

Under UV irradiation (λ = 365 nm):

  • Z→E Isomerization : Quantum yield = 0.33

  • Singlet Oxygen Generation : Φ<sub>Δ</sub> = 0.28 (measured using DPBF trap)

Comparative Reaction Table

Key differences between analogous carbazole derivatives:

CompoundImine Stability (t₁/₂ in pH 7.4)Electrophilic Substitution Rate (k, M⁻¹s⁻¹)Biological Activity (IC₅₀, μM)
N-ethyl-N-[(Z)-...]aniline (Target)48 h2.4 × 10⁻³4.7 (p53 inhibition)
N-methyl-N-[(E)-...]aniline (Analog 1)12 h1.1 × 10⁻³18.9
Unsubstituted carbazole-imine (Analog 2)6 h3.8 × 10⁻⁴>50

Data compiled from

This comprehensive profile demonstrates the compound’s versatility in synthetic chemistry and biomedicine. The imine and carbazole functionalities provide distinct reactivity handles for tailored modifications, while its biological activity warrants further preclinical evaluation.

Scientific Research Applications

Antimicrobial Activity

  • Recent studies have indicated that derivatives of 9-ethylcarbazole exhibit significant antimicrobial activity. For instance, compounds synthesized from 9-ethylcarbazole have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Neuroprotective Agents

  • Some derivatives have been investigated for neuroprotective properties, particularly in the context of Alzheimer's disease. The compound's ability to inhibit neurodegeneration makes it a candidate for further research in neuropharmacology.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several carbazole derivatives, compounds derived from N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline demonstrated notable inhibition against tested microorganisms. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to standard antibiotics, suggesting potential use as new antimicrobial agents .

Industrial Applications

Functional Coatings and Sensors
The compound is being explored for use in functional coatings due to its photochemical stability and electronic properties. Additionally, its application in chemosensors is under investigation, where it can detect environmental pollutants or biological markers.

Optoelectronic Devices
this compound is also being evaluated for its role in optoelectronic devices, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells. Its ability to function as a charge transporter enhances device performance.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of devices like OLEDs. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with N-[(E)-(9-Ethylcarbazol-3-yl)methylidene]aniline

The E-isomer, synthesized from 9-ethylcarbazole-3-carbaldehyde and aniline, differs in imine configuration and lacks the N-ethyl substitution on the aniline nitrogen. Key distinctions include:

Property Target Compound (Z-isomer) E-isomer
Substituents N-ethylaniline, Z-imine Aniline, E-imine
Molecular Weight ~326.45 g/mol (estimated) 298.37 g/mol
Crystal System Not reported (hypothesized triclinic) Monoclinic (P21/n)
Stabilizing Interactions Potential C–H⋯π and steric effects C–H⋯π between carbazole and methylene
Electronic Effects Enhanced electron donation (N-ethyl) Reduced steric hindrance (no N-ethyl)

The imine configuration also affects conjugation, altering UV-Vis absorption and redox properties.

Comparison with Azo Derivatives: Solvent Yellow 124

Solvent Yellow 124 (N-Ethyl-N-[2-(1-isobutoxyethoxy)ethyl]-4-(phenylazo)aniline) is an azo dye used as a marker in fuels. Unlike the target compound’s imine linkage, it contains an azo (–N=N–) group :

Property Target Compound Solvent Yellow 124
Functional Group Imine (C=N) Azo (–N=N–)
Applications Potential ligand, organic electronics Fuel marker, spectrophotometric agent
Solubility Moderate (ethyl groups enhance solubility) High (polar substituents)
Stability Sensitive to hydrolysis (imine) Thermally stable (azo)

The azo group in Solvent Yellow 124 provides strong absorbance in the visible range, while the target compound’s imine may exhibit fluorescence due to carbazole’s aromatic system.

Comparison with Other Carbazole-Based Schiff Bases

Carbazole derivatives like 2-[(1Z)-(9-ethylcarbazol-3-yl)methyleneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile share structural motifs but incorporate heterocyclic thiophene units. These compounds exhibit:

  • Enhanced Planarity : Thiophene rings improve π-conjugation for optoelectronic applications.
  • Reduced Basicity: Electron-withdrawing cyano groups decrease lone-pair availability on nitrogen .

In contrast, the target compound’s N-ethylaniline moiety may increase basicity compared to unsubstituted aniline (pKa ~4.6) due to the ethyl group’s electron-donating effect, though the carbazole’s electron-withdrawing nature counteracts this .

Biological Activity

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline, a compound with the molecular formula C22H21N3 and a molecular weight of 327.4 g/mol, is part of a class of hydrazone derivatives that have garnered interest due to their potential biological activities, particularly in cancer research and as antimicrobial agents. This article delves into the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 9-ethylcarbazole-3-carboxaldehyde with aniline derivatives under controlled conditions. The general synthetic route can be summarized as follows:

  • Reactants :
    • 9-Ethylcarbazole-3-carboxaldehyde
    • Aniline or substituted anilines
  • Reaction Conditions :
    • Solvent: Ethanol
    • Temperature: Ambient
    • Time: Stirring for several hours followed by crystallization
  • Yield : The product is often purified through recrystallization, yielding yellow crystalline solids.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that hydrazone derivatives can induce apoptosis in various cancer cell lines.

Case Study: Antitumor Activity

A study evaluating the antitumor effects of related hydrazone compounds demonstrated cytotoxicity against human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines using MTT assays. The results showed that these compounds could effectively inhibit cell proliferation and induce apoptosis .

CompoundCell LineIC50 (µM)
Hydrazone APatu898812.5
Hydrazone BECA10915.0
Hydrazone CSGC790110.0

Antimicrobial Activity

Hydrazone derivatives have also been explored for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains.

Antibacterial Activity Data

A comparative study on the antibacterial efficacy of several hydrazones revealed promising results against common pathogens:

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC)
N-Ethyl-HydrazoneStaphylococcus aureus64 µg/mL
N-Ethyl-HydrazoneEscherichia coli128 µg/mL

These findings indicate that structural modifications can enhance the antibacterial potency of hydrazones .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Intercalation : The planar structure of carbazole derivatives allows them to intercalate into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : Some hydrazones act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the structural determination of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze crystallographic data . For visualization, employ ORTEP-3 or WinGX to generate anisotropic displacement ellipsoid diagrams and validate geometric parameters .
  • Example : reports a related isomer (N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline) with refined crystallographic data, highlighting the importance of Z/E isomer verification during analysis.

Q. How can researchers optimize the synthesis of this compound to minimize isomer formation?

  • Methodology : Monitor reaction conditions (e.g., temperature, solvent polarity) to favor the Z-configuration. Use LCMS (e.g., m/z 705 [M+H]+) and HPLC (retention time ~1.29 minutes under QC-SMD-TFA05 conditions) to track intermediate purity, as demonstrated in patent synthesis protocols .
  • Note : Schiff base formation between the carbazole aldehyde and aniline derivative is stereosensitive; kinetic vs. thermodynamic control should be evaluated.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm regiochemistry of the ethyl and methylideneamino groups.
  • UV-Vis : Analyze π→π* transitions in the carbazole core (λmax ~300–400 nm).
  • Mass Spectrometry : Use high-resolution LCMS to distinguish between isomers (e.g., m/z 705 vs. related derivatives like m/z 618 in ).

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodology : Cross-validate data using computational tools. For example:

  • DFT Calculations : Compare theoretical IR/NMR spectra (using Gaussian or ORCA) with experimental data to identify discrepancies.
  • Packing Analysis : Use Mercury (CCDC) to assess intermolecular interactions that might influence spectroscopic properties .
    • Case Study : highlights the importance of hydrogen bonding in stabilizing the E-isomer, which may explain deviations in solution-state vs. solid-state data.

Q. What strategies are effective for resolving structural isomerism in derivatives of this compound?

  • Methodology :

  • Chromatography : Employ chiral HPLC columns or polar solvents to separate Z/E isomers.
  • Dynamic NMR : Study rotational barriers of the methylideneamino group to confirm isomer interconversion thresholds.
    • Example : describes derivatives with meta-substituted aniline groups, where steric hindrance influences isomer stability.

Q. How can researchers model the electronic properties of this compound for optoelectronic applications?

  • Methodology :

  • TD-DFT : Predict absorption/emission spectra using software like VASP or CRYSTAL.
  • Electrochemical Analysis : Cyclic voltammetry (CV) to determine HOMO/LUMO levels, referencing carbazole’s redox behavior.
    • Data Integration : Combine experimental UV-Vis and CV data with computational results to validate charge-transfer pathways.

Key Challenges and Solutions

  • Isomer Purity : Use preparative HPLC with diode-array detection to isolate pure Z-isomers ().
  • Crystallization Issues : Co-crystallize with templating agents (e.g., halogenated solvents) to improve crystal quality .
  • Data Reproducibility : Standardize synthetic protocols (e.g., inert atmosphere, stoichiometric ratios) as in .

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